molecular formula C21H26N4O3S B2604901 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione CAS No. 487023-56-3

7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

Cat. No.: B2604901
CAS No.: 487023-56-3
M. Wt: 414.52
InChI Key: WXCUCNAWBWEUHA-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione: is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a hexyl chain, dimethyl groups, and a phenacylsulfanyl moiety attached to the purine core

Properties

CAS No.

487023-56-3

Molecular Formula

C21H26N4O3S

Molecular Weight

414.52

IUPAC Name

7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3

InChI Key

WXCUCNAWBWEUHA-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 1,3-dimethylxanthine with hexyl bromide to introduce the hexyl group

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenacylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenacyl position with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature (0°C to room temperature).

    Substitution: Potassium carbonate, dimethylformamide as solvent, reflux conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenacyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of purine derivatives.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacylsulfanyl group may play a crucial role in binding to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

  • 7-Hexyl-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Hexyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Hexyl-1,3-dimethyl-8-((1-naphthylmethyl)thio)-3,7-dihydro-1H-purine-2,6-dione

Comparison: Compared to these similar compounds, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is unique due to the presence of the phenacylsulfanyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. The hexyl chain and dimethyl groups also contribute to its lipophilicity and overall molecular properties, differentiating it from other purine derivatives.

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